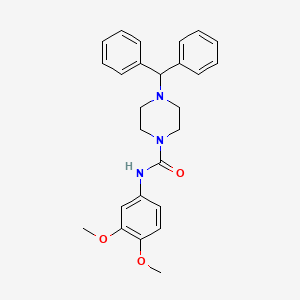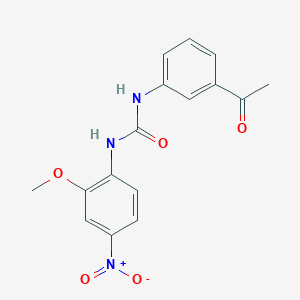
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine and heroin. Activation of this receptor leads to the release of endogenous opioids, which in turn activate other opioid receptors and produce analgesia. N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide also has affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide produces a range of effects on the body, including analgesia, sedation, and respiratory depression. These effects are similar to those produced by other opioids, but N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide is more potent than morphine. It also has a shorter duration of action, which may make it more suitable for use in acute pain management.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a potent and selective mu-opioid receptor agonist, which makes it useful for studying the mechanisms of opioid receptor activation. However, it also has several limitations. It is highly addictive and can produce respiratory depression, which makes it difficult to use in animal models. It is also a controlled substance, which makes it difficult to obtain and use in research.
Orientations Futures
There are several potential directions for future research on N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide. One area of interest is the development of new analgesic drugs based on its structure. Another area is the investigation of its potential as a treatment for opioid addiction, as it has been shown to produce less respiratory depression than other opioids. Further research is also needed to fully understand its mechanism of action and the long-term effects of its use.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain. It has been shown to be a potent opioid receptor agonist, with high affinity for the mu-opioid receptor. This makes it a promising candidate for the development of new analgesic drugs.
Propriétés
IUPAC Name |
4-benzhydryl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-31-23-14-13-22(19-24(23)32-2)27-26(30)29-17-15-28(16-18-29)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLOLPCWRMNSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4116386.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B4116392.png)
![dimethyl 2-[(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate](/img/structure/B4116397.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]alaninamide](/img/structure/B4116413.png)
![N-(2,6-dimethylphenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4116421.png)
![N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4116437.png)
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4116449.png)
![2-[2-(4-morpholinyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116453.png)
![2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4116471.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4116483.png)
![N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea](/img/structure/B4116491.png)